molecular formula C12H18ClNO B1487400 2-Phenethylmorpholine hydrochloride CAS No. 2204562-07-0

2-Phenethylmorpholine hydrochloride

Cat. No.: B1487400
CAS No.: 2204562-07-0
M. Wt: 227.73 g/mol
InChI Key: BAELWHCWBVQATA-UHFFFAOYSA-N
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Description

2-Phenethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethylmorpholine hydrochloride typically involves the reaction of morpholine with phenethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of 2-Phenethylmorpholine.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Phenethylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Phenethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with similar chemical properties but different biological activities.

    Phenethylamine: Shares the phenethyl group but lacks the morpholine ring, leading to different pharmacological effects.

    N-Methylmorpholine: Another morpholine derivative with distinct chemical reactivity and applications.

Uniqueness

2-Phenethylmorpholine hydrochloride is unique due to its combination of the phenethyl group and the morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-phenylethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELWHCWBVQATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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